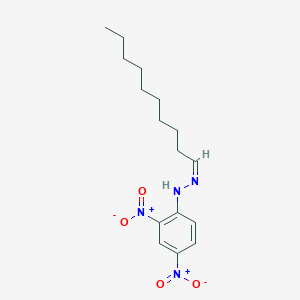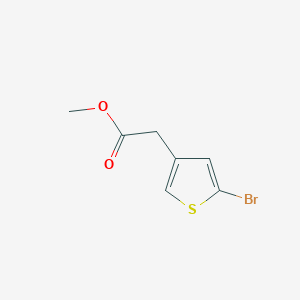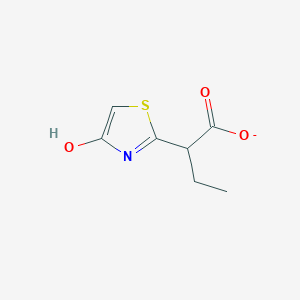
3-Hydroxyisovalerylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyisovalerylcarnitine is an O-acylcarnitine having 3-hydroxyisovaleryl as the acyl substituent. It is a derivative of carnitine and 3-hydroxyisovaleric acid. This compound is a human metabolite produced during metabolic reactions in humans and is often used as a biomarker for certain metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxyisovalerylcarnitine typically involves the esterification of 3-hydroxyisovaleric acid with carnitine. This reaction can be catalyzed by various enzymes or chemical catalysts under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified using techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods where microorganisms are engineered to produce the compound through fermentation processes. These methods are advantageous due to their efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyisovalerylcarnitine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield 3-ketoisovalerylcarnitine, while reduction may produce 3-hydroxyisovaleryl alcohol .
Applications De Recherche Scientifique
3-Hydroxyisovalerylcarnitine has several scientific research applications:
Mécanisme D'action
3-Hydroxyisovalerylcarnitine exerts its effects by participating in the metabolism of leucine. It is formed as an intermediate in the catabolic pathway of leucine, where it is converted from 3-hydroxyisovaleric acid. The compound is then further metabolized by enzymes such as 3-methylcrotonyl-CoA carboxylase. Its accumulation in the body can indicate a disruption in this metabolic pathway, often due to enzyme deficiencies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyisovaleric acid: A precursor in the metabolic pathway of leucine.
Carnitine: A compound involved in the transport of fatty acids into mitochondria for β-oxidation.
3-Methylcrotonylcarnitine: Another acylcarnitine involved in leucine metabolism.
Uniqueness
3-Hydroxyisovalerylcarnitine is unique due to its specific role as a biomarker for biotin deficiency and its involvement in the leucine catabolic pathway. Unlike other acylcarnitines, its elevated levels are directly associated with specific metabolic disorders, making it a valuable diagnostic tool .
Propriétés
Formule moléculaire |
C12H23NO5 |
|---|---|
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3 |
Clé InChI |
IGLHHSKNBDXCEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)






![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)




